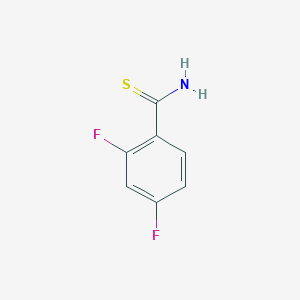

2,4-difluorobenzene-1-carbothioamide

Description

2,4-Difluorobenzene-1-carbothioamide (CAS: 175276-92-3) is a fluorinated aromatic carbothioamide with the molecular formula C₇H₅F₂NS and a molecular weight of 173.18 g/mol . The compound features a benzene ring substituted with fluorine atoms at the 2- and 4-positions and a carbothioamide (-C(S)NH₂) group at position 1. Key physical properties include a melting point of 128–132°C, though other parameters such as boiling point, density, and solubility remain unreported in available literature .

The compound is classified under UN2811 (Toxic Solid, Organic) and exhibits hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating careful handling . It is utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds like thiosemicarbazones .

Propriétés

IUPAC Name |

2,4-difluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHAZBCWHUCIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381882 | |

| Record name | 2,4-Difluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-92-3 | |

| Record name | 2,4-Difluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUOROBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2,4-Difluorothiobenzamide typically involves the reaction of 2,4-difluorobenzonitrile with a thiol reagent under specific conditions. One common method includes the use of hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the thiobenzamide . Industrial production methods may involve more advanced techniques and optimizations to increase yield and purity.

Analyse Des Réactions Chimiques

2,4-Difluorothiobenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert 2,4-Difluorothiobenzamide to its corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases, acids, and various solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of carbothioamide derivatives, including 2,4-difluorobenzene-1-carbothioamide, as anticancer agents. A series of hydrazine-1-carbothioamide derivatives were synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase II and lipoxygenases. Notably, certain derivatives exhibited significant inhibitory activity at low concentrations, indicating their potential as dual-target inhibitors in cancer therapy .

Table 1: Inhibitory Potency of Carbamothioamide Derivatives

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3h | 0.96 ± 0.18 | Carbonic Anhydrase II |

| 3b | 10.23 ± 0.21 | Lipoxygenase |

| 3g | 1.34 ± 0.14 | Lipoxygenase |

The structure-activity relationship analysis revealed that the presence of electronegative fluorine atoms significantly enhances the inhibitory potential of these compounds .

Environmental Applications

Fluorescent Chemosensors

this compound derivatives have been utilized as fluorescent chemosensors for detecting metal ions such as zinc(II). One study reported a hydrazine-carbothioamide-based fluorescent probe that selectively emitted fluorescence upon binding to Zn²⁺ ions, demonstrating its application in environmental monitoring .

Table 2: Detection Limits of Fluorescent Probes for Zn²⁺

| Sample Type | Detection Limit (µM) |

|---|---|

| Solution Phase | 0.39 |

| Zebrafish | 51.13 |

The mechanism of detection involves a chelation-enhanced fluorescence process, making these compounds valuable for real-time monitoring in aquatic environments .

Corrosion Inhibition

Another application of this compound is in the field of corrosion science. It has been studied as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests indicated that the compound exhibits mixed-type inhibition behavior with significant efficiency at lower concentrations .

Table 3: Corrosion Inhibition Efficiency

| Concentration (M) | % Inhibition Efficiency |

|---|---|

| 37.9 | |

| 53.4 | |

| 67.5 |

Theoretical studies using density functional theory further supported these findings by providing insights into the adsorption mechanisms on steel surfaces .

Mécanisme D'action

The mechanism of action of 2,4-Difluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Fluorinated Carbothioamides

Key Observations :

- Fluorine Position : The 2,4-difluoro substitution in the target compound may enhance electron-withdrawing effects compared to 2,5-difluoro isomers, influencing reactivity in nucleophilic substitutions .

- Functional Groups: Substitutions like methoxy (-OCH₃) or bromophenylamino () alter polarity and steric bulk, affecting solubility and biological activity.

Carbothioamides with Heterocyclic Moieties

Table 2: Carbothioamides with Additional Functional Groups

Key Observations :

- Pyrazoline-Carbothioamide Hybrids : These compounds () demonstrate modular synthesis routes, enabling tailored modifications for pharmaceutical applications.

Comparison with Non-Thioamide Analogs

Example: 2,4-Difluorobenzamide (C₇H₅F₂NO)

- Structural Difference : Replaces the carbothioamide (-C(S)NH₂) group with a carboxamide (-C(O)NH₂).

- Impact : The thioamide group in this compound increases sulfur-mediated interactions (e.g., metal chelation) compared to its oxygen-containing analog .

Activité Biologique

2,4-Difluorobenzene-1-carbothioamide (CAS No. 175276-92-3) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS, with a molecular weight of 173.18 g/mol. The compound features two fluorine atoms located at the 2 and 4 positions of the benzene ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. For instance, a recent investigation reported that this compound induced apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of fluorine atoms enhances lipophilicity and bioavailability, allowing for better membrane penetration and interaction with cellular components. Studies suggest that it may act as an enzyme inhibitor or modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various fluorinated compounds, including this compound, against antibiotic-resistant bacterial strains. The findings demonstrated that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .

Case Study 2: Cancer Therapeutics

Another pivotal study investigated the compound's effects on cancer cell lines using flow cytometry to assess apoptosis rates. Results indicated that treatment with this compound resulted in a significant increase in apoptotic cells compared to controls, suggesting its potential as an anticancer therapeutic .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,4-difluorobenzene-1-carbothioamide, and how do they influence laboratory handling?

- Answer :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₂NS | |

| Molecular Weight | 173.18 g/mol | |

| Melting Point | 128–132°C | |

| Hazard Codes | H302, H312, H332, H315, etc. |

- Handling Guidelines : Store under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Use personal protective equipment (PPE) due to toxicity risks (skin/eye irritation, respiratory hazards). Avoid exposure to moisture, as thiocarbamide derivatives may hydrolyze .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer :

- Step 1 : Start with 2,4-difluoroaniline as the precursor. React with thiocarbonylating agents (e.g., thiophosgene or Lawesson’s reagent) under controlled conditions.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst). For example, DBU (1,8-diazabicycloundec-7-ene) is effective in facilitating thiocarbonylation reactions in similar compounds .

- Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Identify characteristic peaks for C=S (≈1170–1200 cm⁻¹) and N–H stretching (≈3200–3300 cm⁻¹) .

- NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic fluorines). ¹H NMR to verify aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (m/z 173.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

- Answer :

- Troubleshooting Steps :

Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of thiocarbonyl reagents.

Catalyst Screening : Test alternative catalysts (e.g., DMAP or TEA) if DBU underperforms .

Kinetic Analysis : Use in-situ monitoring (e.g., Raman spectroscopy) to identify side reactions or intermediates.

- Case Study : Inconsistent yields may arise from competing nucleophilic substitution at fluorine positions. Mitigate by using sterically hindered bases to direct reactivity toward thiocarbonylation .

Q. What computational strategies can elucidate the electronic effects of fluorine substituents in this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate partial charges and Fukui indices to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect reduces electron density at the carbothioamide group, enhancing electrophilicity .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR). Fluorine’s electronegativity may improve binding affinity via dipole interactions .

Q. How do structural modifications of this compound impact its bioactivity in medicinal chemistry studies?

- Answer :

- SAR Approaches :

Substitution at the Benzene Ring : Introduce electron-donating groups (e.g., –OCH₃) at position 5 to modulate electronic properties and solubility .

Thiocarbamide Modifications : Replace sulfur with oxygen (carboxamide) to compare hydrogen-bonding capacity.

- Biological Testing : Screen derivatives for enzyme inhibition (e.g., kinases) or antimicrobial activity. Fluorine’s role in enhancing metabolic stability can be validated via in vitro assays .

Q. What methodologies address data discrepancies in spectroscopic characterization of thiocarbamide derivatives?

- Answer :

- Cross-Validation : Combine FT-IR, NMR, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

- Dynamic NMR : Resolve tautomerism (thione vs. thiol forms) by analyzing temperature-dependent chemical shifts .

- Reference Standards : Compare with analogs (e.g., 3-fluoro-4-methylbenzene-1-carbothioamide) to identify diagnostic peaks .

Methodological Notes

- Safety : Prioritize fume hood use and rigorous waste disposal due to thiocarbamide toxicity .

- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, stirring rate) to mitigate variability .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, balancing openness with patient privacy in collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.